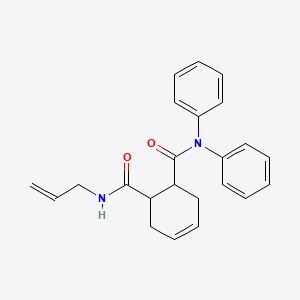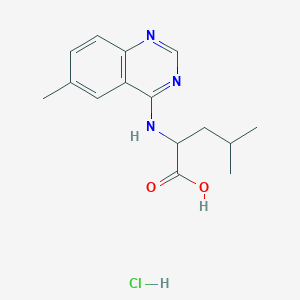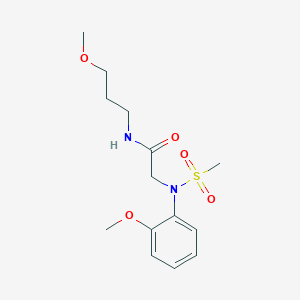![molecular formula C17H18N2O3 B4897945 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by altering the immune system's response to certain cells.
Mécanisme D'action
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione works by binding to S1P receptors on immune cells, which alters the immune system's response to certain cells. Specifically, 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione causes the internalization of S1P receptors on lymphocytes, preventing them from responding to signals that would normally cause them to migrate from the lymph nodes to other parts of the body. This results in a reduction in the number of immune cells in the bloodstream and in tissues, which can help to reduce inflammation and prevent autoimmune attacks.
Biochemical and Physiological Effects:
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including reducing the number of lymphocytes in the bloodstream and in tissues, inhibiting the production of pro-inflammatory cytokines, and promoting the production of anti-inflammatory cytokines. 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, one limitation is that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can have off-target effects on other cell types, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, including:
- Developing more selective S1P receptor modulators that can target specific immune cell populations and reduce off-target effects.
- Investigating the potential use of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
- Studying the potential use of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in other autoimmune diseases, such as rheumatoid arthritis or lupus.
- Investigating the long-term effects of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione treatment on immune function and overall health.
Méthodes De Synthèse
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of various chemicals, including furfurylamine, ethyl acetoacetate, and benzyl bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system. Studies have shown that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can reduce the number and severity of MS relapses and slow the progression of the disease. 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. Research has shown that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can induce cancer cell death and inhibit cancer cell growth and migration.
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-11-15(18-12-14-7-4-10-22-14)17(21)19(16)9-8-13-5-2-1-3-6-13/h1-7,10,15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCTKRIOYPGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)



![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)


![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)